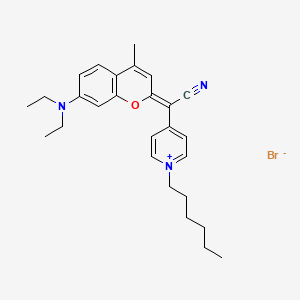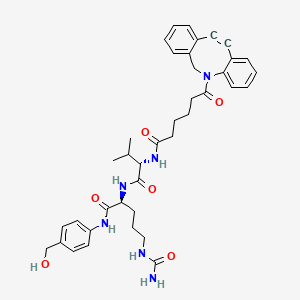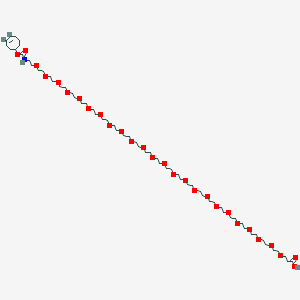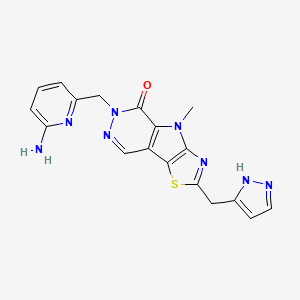![molecular formula C54H75N13O6S B15144795 N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PP-biotin, also known as Polypropylene-biotin, is a compound that combines the properties of polypropylene and biotin. Polypropylene is a thermoplastic polymer used in a wide variety of applications, while biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that acts as a coenzyme in various metabolic processes. The combination of these two components results in a compound with unique properties that can be utilized in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PP-biotin typically involves the chemical modification of polypropylene to introduce biotin moieties. This can be achieved through various methods, including:
Grafting: Biotin can be grafted onto polypropylene using reactive intermediates such as maleic anhydride. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Coupling Reactions: Biotin can be coupled to polypropylene using coupling agents like carbodiimides or succinimidyl esters. These reactions often require mild conditions and can be performed in organic solvents.
Industrial Production Methods
Industrial production of PP-biotin involves scaling up the synthetic methods mentioned above. The process typically includes:
Polymerization: Polypropylene is first polymerized using standard industrial techniques.
Functionalization: The polymer is then functionalized with biotin using grafting or coupling reactions.
Purification: The final product is purified to remove any unreacted biotin or other impurities.
Análisis De Reacciones Químicas
Types of Reactions
PP-biotin can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized under specific conditions, leading to the formation of biotin sulfoxide or biotin sulfone.
Reduction: Reduction reactions can convert biotin sulfoxide or biotin sulfone back to biotin.
Substitution: The biotin moiety can participate in substitution reactions, where functional groups on the biotin are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products
The major products formed from these reactions include biotin derivatives such as biotin sulfoxide, biotin sulfone, and various substituted biotin compounds.
Aplicaciones Científicas De Investigación
PP-biotin has a wide range of applications in scientific research, including:
Chemistry: PP-biotin can be used as a functionalized polymer in various chemical reactions and processes.
Biology: In biological research, PP-biotin can be used for biotinylation of proteins, nucleic acids, and other biomolecules, facilitating their detection and purification.
Medicine: PP-biotin can be used in drug delivery systems, where the biotin moiety can target specific cells or tissues.
Industry: In industrial applications, PP-biotin can be used in the production of biotinylated materials for various purposes, including diagnostics and biotechnology.
Mecanismo De Acción
The mechanism of action of PP-biotin involves the interaction of the biotin moiety with specific molecular targets. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in various metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The biotin moiety in PP-biotin can bind to avidin or streptavidin with high affinity, facilitating the detection and purification of biotinylated molecules.
Comparación Con Compuestos Similares
PP-biotin can be compared with other biotinylated compounds, such as:
Biotinylated Proteins: These are proteins that have been chemically modified to include biotin moieties. They are commonly used in biochemical assays and diagnostic tests.
Biotinylated Nucleic Acids: These are nucleic acids that have been modified to include biotin, allowing for their detection and purification.
Biotinylated Polymers: These are polymers that have been functionalized with biotin, similar to PP-biotin. They can be used in various applications, including drug delivery and biotechnology.
PP-biotin is unique in that it combines the properties of polypropylene and biotin, resulting in a compound with enhanced stability and functionality compared to other biotinylated compounds.
Propiedades
Fórmula molecular |
C54H75N13O6S |
|---|---|
Peso molecular |
1034.3 g/mol |
Nombre IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-[2-[4-[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethylamino]-6-oxohexyl]hexanamide |
InChI |
InChI=1S/C54H75N13O6S/c55-52-49-50(39-22-24-42(25-23-39)73-41-15-4-1-5-16-41)63-67(53(49)60-38-59-52)40-14-12-30-66(36-40)48(71)21-13-29-64-32-34-65(35-33-64)31-28-58-47(70)19-7-3-11-26-56-45(68)18-6-2-10-27-57-46(69)20-9-8-17-44-51-43(37-74-44)61-54(72)62-51/h1,4-5,13,15-16,21-25,38,40,43-44,51H,2-3,6-12,14,17-20,26-37H2,(H,56,68)(H,57,69)(H,58,70)(H2,55,59,60)(H2,61,62,72)/b21-13+/t40-,43+,44+,51+/m1/s1 |
Clave InChI |
QDWFTKGFKIYDLX-UJLKPDLOSA-N |
SMILES isomérico |
C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
SMILES canónico |
C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)


![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)


![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)


![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

